molecular formula C21H26ClN5O2 B2495829 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-32-4

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2495829
CAS No.: 851938-32-4
M. Wt: 415.92
InChI Key: CAUKFOUGGBGTRT-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Related compounds have shown activity againstPlasmodium falciparum , the parasite responsible for malaria

Mode of Action

The exact mode of action of this compound is currently unknown. It is hypothesized that it may interact with its targets in a manner similar to other piperidine derivatives, which have been shown to inhibit parasite growth . The compound’s interaction with its targets could lead to changes in the parasite’s metabolic processes, ultimately leading to its death.

Biochemical Pathways

Given the compound’s potential antimalarial activity, it may affect pathways related to the survival and replication of the plasmodium falciparum parasite

Result of Action

The result of the compound’s action is hypothesized to be the inhibition of Plasmodium falciparum growth, potentially leading to the death of the parasite . This could result in the alleviation of malaria symptoms in infected individuals.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2/c1-14-8-10-26(11-9-14)13-17-23-19-18(20(28)25(3)21(29)24(19)2)27(17)12-15-4-6-16(22)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKFOUGGBGTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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